![molecular formula C31H38N2O10 B1192723 Fmoc-NMe-PEG4-NHS ester](/img/structure/B1192723.png)
Fmoc-NMe-PEG4-NHS ester
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Overview
Description
Fmoc-NMe-PEG4-NHS ester is a PEG derivative.
Scientific Research Applications
1. Surface Modification for Biopolymer Arrays
Fmoc-NMe-PEG4-NHS ester is utilized in the reversible protection of amine- and hydroxyl-terminated alkanethiol self-assembled monolayers on gold surfaces. This technique is instrumental in fabricating DNA arrays, where the surfaces modified with this compound undergo a transformation from hydrophilic to hydrophobic, aiding in controlling surface reactivity and wettability (Frutos, Brockman, & Corn, 2000).
2. Nanocarrier Development for Chemotherapeutic Agents
In cancer research, Fmoc-NMe-PEG4-NHS ester has been involved in the development of nanocarriers. These nanocarriers, like PEG-Fmoc, offer high drug loading capacity, formulation stability, and reduced toxicity. They engage in π-π stacking interactions with drugs like paclitaxel, resulting in improved drug delivery and therapeutic outcomes (Zhang et al., 2014).
3. Reversible Pegylation in Pharmaceutical Applications
Fmoc-NMe-PEG4-NHS ester is utilized in reversible pegylation to enhance the bioavailability of peptides like atrial natriuretic peptide (ANP). This method significantly prolongs the biological half-life of peptides, demonstrating potential in developing new antihypertensive drugs (Nesher et al., 2008).
4. Analysis of Binding Constants in Affinity Capillary Electrophoresis
The compound plays a role in estimating binding constants between antibiotics and ligands. It's used in on-column ligand synthesis and affinity capillary electrophoresis, demonstrating the advantage of coupling on-column ligand synthesis to affinity capillary electrophoresis for estimating binding parameters (Azad et al., 2004).
5. Immunochemotherapy and Cancer Treatment
Fmoc-NMe-PEG4-NHS ester is integral in the development of dual-functional, immunostimulatory nanomicellar carriers for immunochemotherapy. These carriers, containing indoleamine 2,3-dioxygenase (IDO) inhibitors and Fmoc groups, have shown significant antitumor activity in various cancer models (Chen et al., 2016).
properties
Product Name |
Fmoc-NMe-PEG4-NHS ester |
---|---|
Molecular Formula |
C31H38N2O10 |
Molecular Weight |
598.65 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H38N2O10/c1-32(31(37)42-22-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27)13-15-39-17-19-41-21-20-40-18-16-38-14-12-30(36)43-33-28(34)10-11-29(33)35/h2-9,27H,10-22H2,1H3 |
InChI Key |
GDTKRPKAACWJRV-UHFFFAOYSA-N |
SMILES |
CN(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fmoc-NMe-PEG4-NHS ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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